molecular formula C18H16F3N3OS B2520087 1-[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one CAS No. 625377-69-7

1-[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one

Cat. No.: B2520087
CAS No.: 625377-69-7
M. Wt: 379.4
InChI Key: SMVPCYWPEJPUOK-UHFFFAOYSA-N
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Description

1-[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure, which includes a pyridine ring, a thieno ring, and a trifluoromethyl group, makes it of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one typically involves multiple steps. One common synthetic route starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino group, the pyridine ring, and the trifluoromethyl group. The final step involves the addition of the dimethylpropan-1-one moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

1-[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the pyridine ring.

    Addition: The trifluoromethyl group can participate in addition reactions under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1-[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit a particular enzyme, leading to therapeutic effects .

Comparison with Similar Compounds

1-[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one can be compared with other heterocyclic compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

1-[3-amino-6-pyridin-3-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3OS/c1-17(2,3)15(25)14-13(22)12-10(18(19,20)21)7-11(24-16(12)26-14)9-5-4-6-23-8-9/h4-8H,22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVPCYWPEJPUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CN=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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